5-Butyl-3-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3-methylfuran-2(5H)-one: is an organic compound belonging to the class of furanoid fatty acids. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of butyl and methyl groups attached to the furan ring makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-butyl-3-methylpent-2-en-4-one. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Butyl-3-methylfuran-2(5H)-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substitution reactions can occur at the furan ring, leading to the formation of different substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated furans.
Scientific Research Applications
Chemistry: 5-Butyl-3-methylfuran-2(5H)-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of furanoid fatty acids with biological membranes and enzymes.
Industry: In the industrial sector, this compound can be used as a flavoring agent or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Butyl-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in various chemical reactions, leading to the modulation of biological pathways. The butyl and methyl groups can influence the compound’s lipophilicity and binding affinity to target molecules.
Comparison with Similar Compounds
5-Butyl-2-furanone: Similar structure but lacks the methyl group.
3-Methyl-2-furanone: Similar structure but lacks the butyl group.
5-Butyl-3-methyl-2-furanone: Similar structure but differs in the position of the double bond.
Uniqueness: 5-Butyl-3-methylfuran-2(5H)-one is unique due to the presence of both butyl and methyl groups attached to the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
53230-21-0 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-butyl-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
CALDSAJHVNPFKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C=C(C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.